4-Bromo-2-fluoro-3-hydroxybenzonitrile
Overview
Description
4-Bromo-2-fluoro-3-hydroxybenzonitrile is a white to light yellow crystal powder . It is used as an OLED intermediate, pharmaceutical, electronic, and chemical intermediate . It is also used in the synthesis of heterocycles and liquid crystals .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves N-bromosuccinimide in dichloromethane at 0°C for 45 hours, yielding a 70% product . The second step involves sulphuric acid, sodium nitrite, copper (II) sulphate pentahydrate, sodium hydrogen carbonate in water, acetic acid, and cyclohexane . This step is performed at -5°C for 15 minutes and then at 50°C, yielding a 76% product .Molecular Structure Analysis
The molecular formula of this compound is C7H3BrFNO . Its molecular weight is 216.01 . The structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The reaction of this compound proceeds through the electrophilic substitution of bromine on the benzene ring, followed by the substitution of the fluorine atom with a bromine atom .Physical and Chemical Properties Analysis
This compound is a white to light yellow crystal powder . It is soluble in organic solvents such as methanol, ethanol, and dichloromethane but insoluble in water . The compound has a density of 1.67 g/cm3 and a boiling point of 231 °C .Safety and Hazards
4-Bromo-2-fluoro-3-hydroxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-bromo-2-fluoro-3-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-2-1-4(3-10)6(9)7(5)11/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMMYSCGOXCYOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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